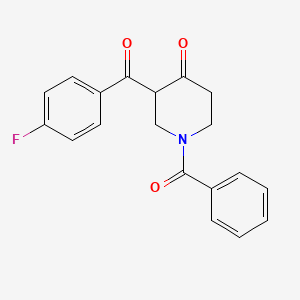![molecular formula C7H10F2 B14407087 1,4-Difluorobicyclo[2.2.1]heptane CAS No. 84553-42-4](/img/structure/B14407087.png)
1,4-Difluorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluorobicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure, where two fluorine atoms are attached to the first and fourth carbon atoms of the bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Difluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of 1,3-cyclopentadiene with a fluorinated dienophile under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Difluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction Products: Reduced derivatives with altered hydrogenation states.
Aplicaciones Científicas De Investigación
1,4-Difluorobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1,4-Difluorobicyclo[2.2.1]heptane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s behavior in different chemical environments .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: The parent compound without fluorine atoms.
1,4-Dichlorobicyclo[2.2.1]heptane: A similar compound with chlorine atoms instead of fluorine.
2,7-Diazabicyclo[2.2.1]heptane: A compound with nitrogen atoms in the bicyclic structure
Uniqueness: 1,4-Difluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
84553-42-4 |
|---|---|
Fórmula molecular |
C7H10F2 |
Peso molecular |
132.15 g/mol |
Nombre IUPAC |
1,4-difluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
Clave InChI |
HRFGHWJQIUNREJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


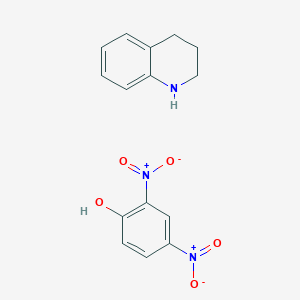
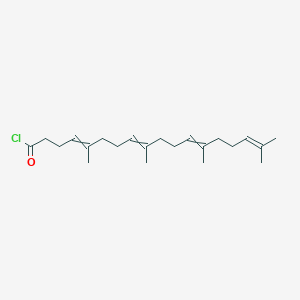
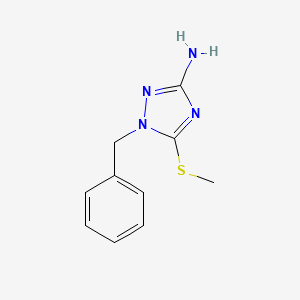

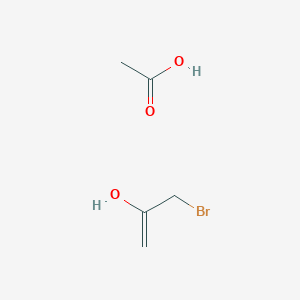

![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
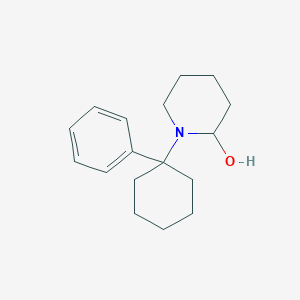

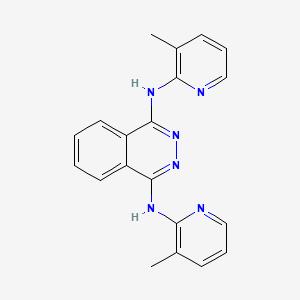
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
